

Technical Guide: Physicochemical Properties of 1,8-Dinitrobenzo(e)pyrene

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Compound of Interest

Compound Name: 1,8-Dinitrobenzo(e)pyrene

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Abstract

1,8-Dinitrobenzo(e)pyrene is a nitrated polycyclic aromatic hydrocarbon (NPAH). NPAHs are a class of compounds that are of significant interest to researchers due to their potent mutagenic and carcinogenic properties, often exceeding those of their parent PAHs.[1][2] These compounds are typically formed from the reaction of PAHs with nitrogen oxides in the atmosphere or during incomplete combustion processes.[1][3] Understanding the physicochemical properties of **1,8-Dinitrobenzo(e)pyrene** is fundamental to assessing its environmental fate, transport, bioavailability, and toxicological profile. This technical guide provides a summary of its known properties, detailed experimental protocols for determining key physicochemical parameters for this class of compounds, and a workflow diagram for LogP determination.

Physicochemical Data

Quantitative experimental data for **1,8-Dinitrobenzo(e)pyrene**, such as melting and boiling points, are not readily available in the public literature. This is common for specialized research chemicals that are not produced on an industrial scale. The available data, primarily computed, are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of **1,8-Dinitrobenzo(e)pyrene**

Property	Value	Data Type	Source(s)
IUPAC Name	1,8-dinitrobenzo[e]pyrene	Systematic	[4]
CAS Number	120812-49-9	Experimental	[4]
Molecular Formula	C ₂₀ H ₁₀ N ₂ O ₄	-	[4]
Molecular Weight	342.3 g/mol	Computed	[4]
Octanol-Water Partition Coefficient (XLogP3)	5.4	Computed	[4]
Appearance	Not specified; likely a solid at room temperature, similar to other PAHs.	Inferred	-
Aqueous Solubility	Not experimentally determined. Expected to be very low due to high LogP.	Inferred	[2]
Melting Point	Not experimentally determined.	-	-
Boiling Point	Not experimentally determined.	-	-

Experimental Protocols

Detailed experimental protocols for **1,8-Dinitrobenzo(e)pyrene** are not published. However, the following sections describe standard methodologies appropriate for determining the key physicochemical properties of hydrophobic and poorly soluble compounds like NPAHs.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the solubility of compounds with low aqueous solubility.

Principle: An excess amount of the solid compound is agitated in a pure water system for an extended period to achieve thermodynamic equilibrium. The concentration of the dissolved compound in the aqueous phase is then measured.

Methodology:

- Preparation: Add an excess amount of **1,8-Dinitrobenzo(e)pyrene** to a flask containing a known volume of high-purity water (e.g., Milli-Q). The excess solid is crucial to ensure saturation is reached.
- Equilibration: Seal the flask and place it in a constant temperature bath, typically at 25 °C. Agitate the mixture using a mechanical shaker or stirrer. For hydrophobic compounds, equilibration can take 24 to 48 hours or longer.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the aqueous phase from any suspended microcrystals, centrifuge the sample at a high speed.
- Sampling: Carefully extract an aliquot of the clear supernatant (the aqueous phase).
- Quantification: Analyze the concentration of **1,8-Dinitrobenzo(e)pyrene** in the aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is suitable for PAHs and their derivatives.
 - Mobile Phase: A gradient of acetonitrile and water is typically used.
 - Column: A C18 reverse-phase column is appropriate.
 - Calibration: Prepare a series of standard solutions of known concentrations to create a calibration curve for accurate quantification.
- Calculation: The solubility is reported in units such as mg/L or mol/L based on the measured concentration in the saturated solution.

Note: For highly hydrophobic compounds, the generator column method is often preferred as it minimizes the formation of microcrystal suspensions, providing more reliable results.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (K_{ow} or P) is a measure of a compound's lipophilicity. It is a critical parameter for predicting environmental partitioning and biological uptake. The slow-stirring method is an OECD-recommended guideline for hydrophobic substances.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in both phases is measured to calculate the partition coefficient.

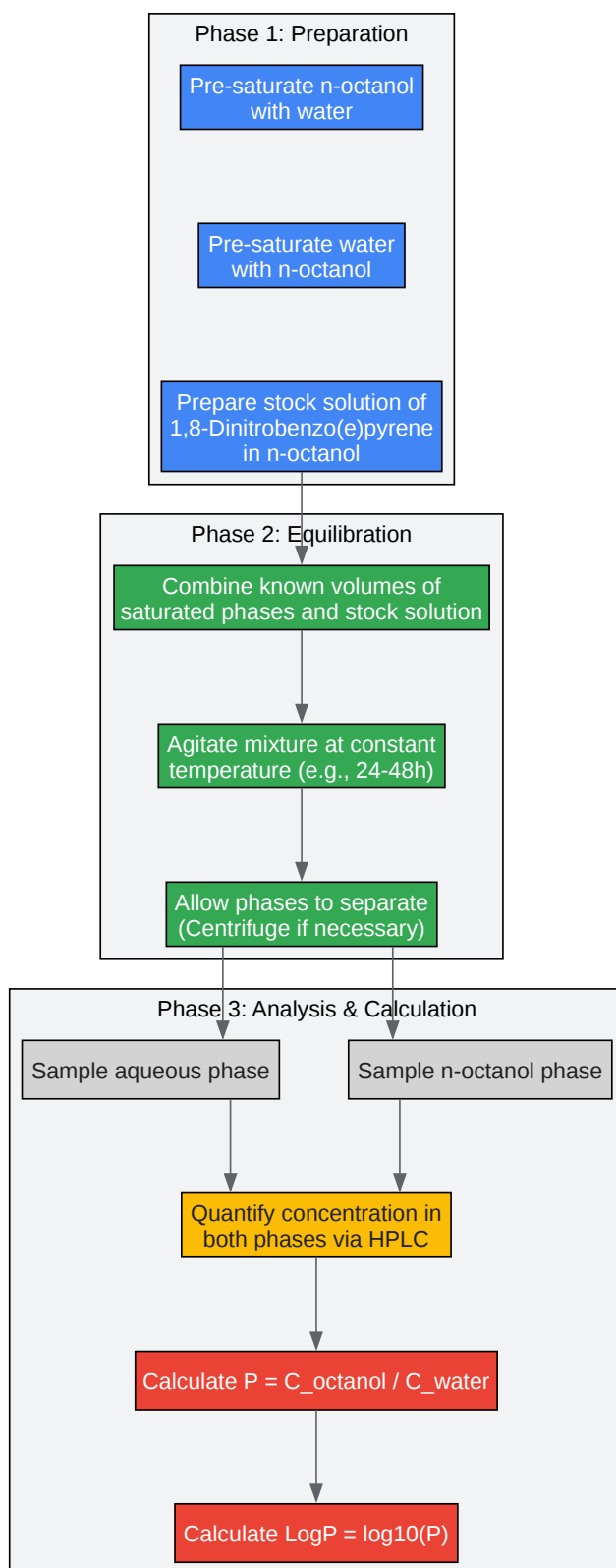
Methodology:

- **Solvent Saturation:** Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.
- **Preparation:** In a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C), add known volumes of the pre-saturated n-octanol and water.
- **Compound Addition:** Introduce a stock solution of **1,8-Dinitrobenzo(e)pyrene** into one of the phases (typically the phase in which it is more soluble, i.e., n-octanol). The initial concentration should be low enough to not exceed its solubility limit in either phase.
- **Equilibration (Slow-Stirring):** Stir the mixture slowly to avoid the formation of an emulsion, which can interfere with phase separation. The stirring should create a vortex that is just deep enough to promote efficient mixing at the interface without dispersing one phase into the other. Equilibration may take several days for highly hydrophobic compounds.
- **Phase Separation:** Stop stirring and allow the phases to separate completely. This can be aided by centrifugation.
- **Sampling:** Carefully take samples from both the n-octanol and the aqueous layers.

- Quantification: Determine the concentration of **1,8-Dinitrobenzo(e)pyrene** in each phase using a suitable analytical technique like HPLC, as described in the solubility protocol.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
 - $P = C_{\text{octanol}} / C_{\text{water}}$
 - The result is typically expressed as its base-10 logarithm (LogP).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (LogP) using the shake-flask/HPLC method.



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Caption: Workflow for LogP Determination.

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